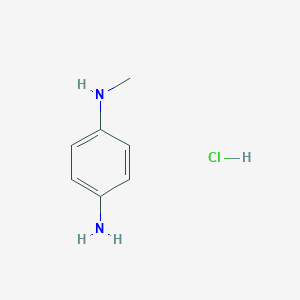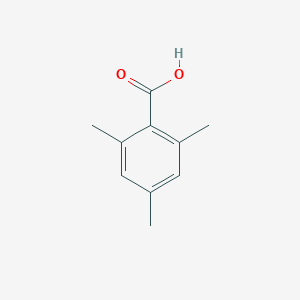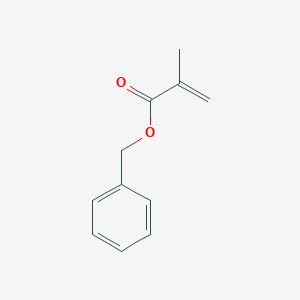
Benzyl methacrylate
Vue d'ensemble
Description
Efficient Synthesis of Amine-Functional Diblock Copolymer Nanoparticles
The study demonstrates the polymerization of Benzyl methacrylate (BzMA) via reversible addition–fragmentation chain transfer (RAFT) chemistry, resulting in the formation of diblock copolymer nanoparticles with various morphologies. High monomer conversions and low polydispersities indicate a pseudoliving character of the polymerization process .
Synthesis of Chain-End-Functionalized Poly(methyl methacrylate)s
This paper describes the synthesis of poly(methyl methacrylate)s with benzyl bromide moieties, which were then used to create star-branched polymers. The process involves an iterative divergent approach starting from the living anionic polymer of methyl methacrylate .
Free-Radical Copolymerization Behavior of Methacrylic Acid Derivatives
The copolymerization of 5,6-benzo-2-methylene-1,3-dioxepane with methacrylic acid led to the in situ generation of new vinyl monomers, including 2-(acetoxymethyl)benzyl methacrylate. This process resulted in copolymers with varying structures based on the monomer feed ratio .
Preparation and Debenzylation of Poly(benzyloxy ethyl methacrylate)
Poly(benzyl methacrylate) (PBMA) was synthesized through free radical and group transfer polymerization. The study also explored the debenzylation of PBMA to form poly(methacrylic acid) and related polymers .
A Novel Benzoxazine Monomer with Methacrylate Functionality
The synthesis and characterization of a benzoxazine monomer with methacrylate functionality, which was copolymerized with styrene, are described. The thermal properties of the monomer and copolymer were studied .
Cyclodextrins in Polymer Synthesis
The paper discusses the synthesis of aliphatic poly(methacrylimide) foams from copolymers obtained from cyclodextrin complexes of tert-butyl methacrylate and various N-alkyl methacrylamides, including N-benzyl methacrylamide .
Group-Transfer Polymerization of Benzyl Methacrylate
This research presents a method for synthesizing near-monodisperse poly(methacrylic acid)s through group-transfer polymerization of benzyl methacrylate, with an efficient process for removing the benzyl groups .
Molecular Structures of Methacrylates with Bulky Ester Substituents
The molecular structures of methacrylates with bulky ester substituents were determined using X-ray diffraction. The study provides insights into the conformational aspects of these molecules .
Synthesis and Characterization of Tris-Methacrylated Derivatives
The synthesis of liquid crystalline tris-methacrylated benzoate derivatives is described. These compounds exhibit hexagonal columnar disordered structures and form lyotropic columnar phases or organogels depending on the concentration .
Homopolymer of 4-Benzoylphenyl Methacrylate and its Copolymers
The synthesis, characterization, and application of a homopolymer of 4-benzoylphenyl methacrylate and its copolymers with glycidyl methacrylate are discussed. The copolymers were used as adhesives, showing good adhesive behavior .
Applications De Recherche Scientifique
1. Alcoholic RAFT Dispersion Polymerization
- Application Summary: BzMA is used in blue light-initiated alcoholic reversible addition-fragmentation chain transfer (RAFT) dispersion polymerization to prepare diblock copolymer nano-objects .
- Methods of Application: The process uses bis (acyl) phosphane oxide (BAPO) as the photo-initiator. High monomer conversion (95%) was achieved within 2 hours of blue light irradiation in an isopropanol/water mixture .
- Results: The effect of reaction temperature on the morphologies of diblock copolymer nano-objects was investigated and two morphological phase diagrams were constructed at 25 and 70 °C .
2. Capillary Chromatography
- Application Summary: BzMA is used in the fabrication of monolithic materials for use as stationary phases in capillary liquid chromatography .
- Methods of Application: Several columns were synthesized in the confines of 320 µm i.d. fused-silica capillaries by single-step in situ copolymerization of benzyl methacrylate and ethylene dimethacrylate (EDMA) .
- Results: The EDMA content showed a predominant influence on the characteristics of the columns and hence, on their chromatographic properties .
3. Nanoimprinting Lithography
4. Paint Applications
5. Inkjet Inks
6. Orthodontic Adhesive Compositions
7. Optical Materials
- Application Summary: Poly (benzyl methacrylate) (PBzMA), a polymer derived from BzMA, is used in the fabrication of optical materials .
8. Electrochromatography
9. Photoresists
10. Organic Synthesis
11. Pharmaceuticals
12. Agrochemicals
7. Optical Materials
- Application Summary: Poly (benzyl methacrylate) (PBzMA), a polymer derived from BzMA, is used in the fabrication of optical materials .
8. Electrochromatography
9. Photoresists
10. Organic Synthesis
11. Pharmaceuticals
12. Agrochemicals
Safety And Hazards
Benzyl methacrylate can polymerize under sunlight and heat, and it is classified as an inflammable liquid when heated . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .
Orientations Futures
Propriétés
IUPAC Name |
benzyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9(2)11(12)13-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJOEFVRHOZDFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25085-83-0 | |
| Record name | Poly(benzyl methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25085-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0022193 | |
| Record name | Benzyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-methyl-, phenylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Benzyl methacrylate | |
CAS RN |
2495-37-6 | |
| Record name | Benzyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2495-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002495376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZYL METHACRYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-methyl-, phenylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3248K2SSM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

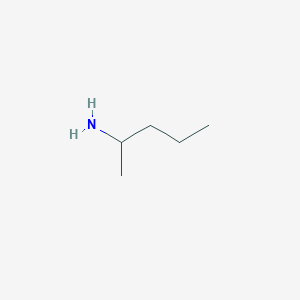
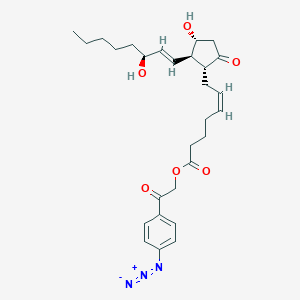
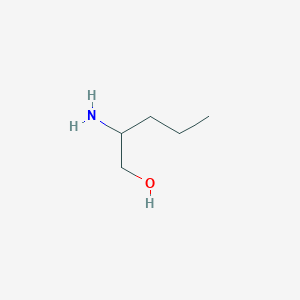
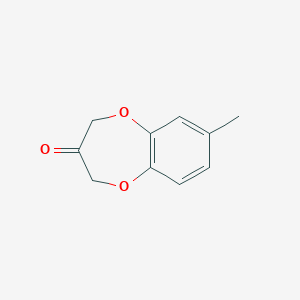
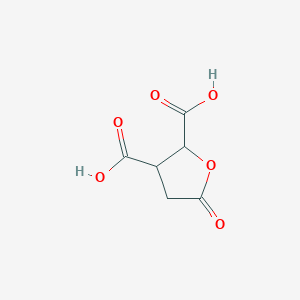
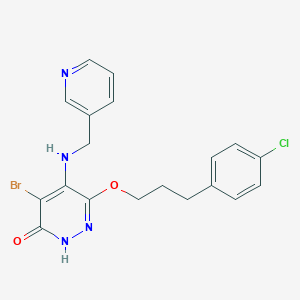
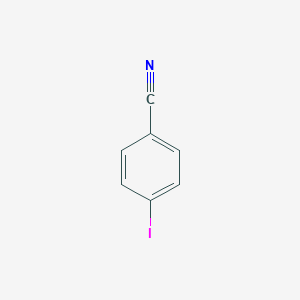
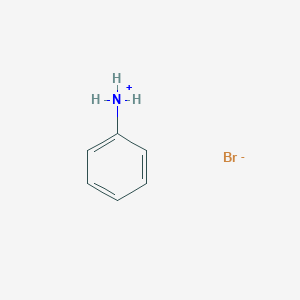
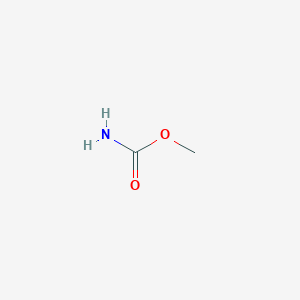
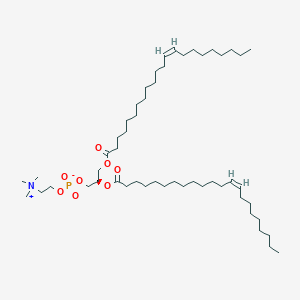
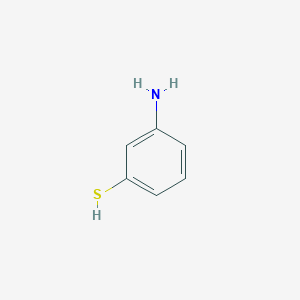
![1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine](/img/structure/B145853.png)
